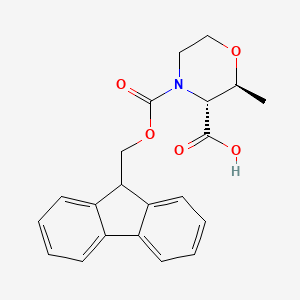

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

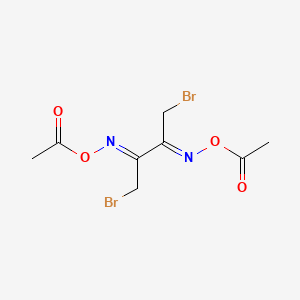

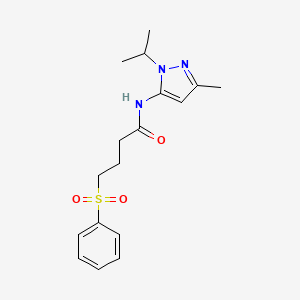

“(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid” is a chemical compound. It has a molecular formula of C19H19NO5 and a molecular weight of 341.363 . The compound is also known by registry numbers ZINC000001576233 .

Molecular Structure Analysis

The compound has a complex structure that includes a fluorenylmethyloxycarbonyl (Fmoc) group, a morpholine ring, and a carboxylic acid group . The Fmoc group is a common protecting group used in peptide synthesis. The morpholine ring is a common structural motif in many pharmaceuticals and agrochemicals.Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.363 . Other physical and chemical properties such as solubility, boiling point, and melting point were not found in the available resources.Applications De Recherche Scientifique

Synthesis of Peptides

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized in the synthesis of peptides. The Fmoc solid phase peptide synthesis methodology has been significantly advanced by the development of various solid supports, linkages, and side chain protecting groups. These improvements have enabled the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide range of conditions, offering unique opportunities for bioorganic chemistry (Fields & Noble, 2009).

Synthesis of Hydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo highly efficient condensation to facilitate the synthesis of N-substituted hydroxamic acids. These compounds are prepared via catalyzed N-alkylation and are used for creating structurally diverse N-substituted hydroxamic acids, showcasing the utility of fluoren-9-ylmethoxycarbonyl derivatives in medicinal chemistry applications (Mellor & Chan, 1997).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is also used for the protection of hydroxy-groups alongside various acid- and base-labile protecting groups. This protection strategy allows for the selective removal of the Fmoc group without affecting other sensitive functional groups in the molecule. This characteristic makes it an essential tool in the synthesis of complex organic molecules, such as oligonucleotides and other biologically active compounds (Gioeli & Chattopadhyaya, 1982).

Propriétés

IUPAC Name |

(2S,3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPCFHIMBUWFB-ORAYPTAESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide](/img/structure/B2832023.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2832028.png)

![Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2832033.png)